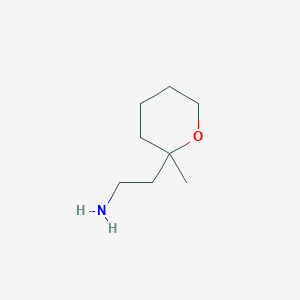

2-(2-Methyloxan-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17505115

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO |

|---|---|

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 2-(2-methyloxan-2-yl)ethanamine |

| Standard InChI | InChI=1S/C8H17NO/c1-8(5-6-9)4-2-3-7-10-8/h2-7,9H2,1H3 |

| Standard InChI Key | LMHBDSHTOPIDHO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCCO1)CCN |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a tetrahydropyran (oxane) ring with a methyl group at the 2-position and an ethylamine side chain (-CH2-CH2-NH2) attached to the same carbon. The chair conformation of the oxane ring minimizes steric strain, while the amine group introduces polarity and hydrogen-bonding capabilities.

Key Structural Features:

-

Oxane Ring: A six-membered oxygen-containing heterocycle.

-

Methyl Substituent: Enhances hydrophobicity and steric effects.

-

Ethylamine Side Chain: Provides a primary amine functional group for reactivity.

Physicochemical Properties

Based on structural analogs and computational predictions:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Boiling Point | ~220–230°C (estimated) |

| LogP (Partition Coeff.) | 1.2–1.5 (predicted) |

| Solubility | Miscible in polar solvents |

The amine group’s basicity (pKa ~10–11) enables protonation under acidic conditions, enhancing water solubility.

Synthetic Routes

Reductive Amination

A plausible synthesis involves reductive amination of 2-(2-methyloxan-2-yl)acetaldehyde using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN):

Conditions:

-

Solvent: Methanol or ethanol.

-

Temperature: 0–25°C.

-

Yield: 60–75% (estimated).

Gabriel Synthesis

An alternative route employs the Gabriel synthesis to introduce the amine group:

-

Alkylation of phthalimide with 2-(2-methyloxan-2-yl)ethyl bromide.

-

Hydrazinolysis to release the primary amine.

Advantages: High purity and controlled stereochemistry.

Reactivity and Functionalization

Nucleophilic Substitution

The primary amine undergoes alkylation or acylation:

-

Alkylation: Reaction with alkyl halides forms secondary amines.

-

Acylation: Acetic anhydride yields N-acetyl derivatives.

Oxidation Reactions

Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) generates nitroso or nitro derivatives, depending on conditions:

Comparative Analysis with Structural Analogs

| Compound | Structure | Key Differences |

|---|---|---|

| 2-(2-Methyloxan-4-yl)ethan-1-amine | Methyl at 4-position | Altered steric and electronic effects |

| 2-(Oxan-2-yl)ethan-1-amine | No methyl substituent | Reduced hydrophobicity |

| Piperidine derivatives | Six-membered amine ring | Higher basicity |

Challenges and Future Directions

Knowledge Gaps

-

Biological Activity: No in vitro or in vivo studies are reported.

-

Stereoselective Synthesis: Racemic mixtures dominate current routes; enantioselective methods are needed.

Research Opportunities

-

Catalytic Asymmetric Synthesis: Use of chiral catalysts (e.g., BINAP-metal complexes).

-

Structure-Activity Relationships (SAR): Systematic studies to optimize pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume